

# Application Notes: Enzymatic Synthesis of Rebaudioside M from Rebaudioside A

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## Compound of Interest

Compound Name: Rebaudioside M

Cat. No.: B1649289

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## Introduction

**Rebaudioside M** (Reb M) is a highly sought-after steviol glycoside, prized for its intense sweetness and sugar-like taste profile without the bitter aftertaste associated with other steviol glycosides like Rebaudioside A (Reb A).<sup>[1][2][3]</sup> Due to its very low concentration in the *Stevia rebaudiana* plant, direct extraction is not economically viable.<sup>[2]</sup> Enzymatic synthesis presents a sustainable and efficient alternative for large-scale production. This document provides a detailed protocol for the enzymatic conversion of the more abundant Reb A into the premium sweetener Reb M. The process involves a two-step glycosylation cascade, first converting Reb A to Rebaudioside D (Reb D), which is then subsequently glycosylated to yield Reb M.<sup>[4]</sup>

## Principle of the Method

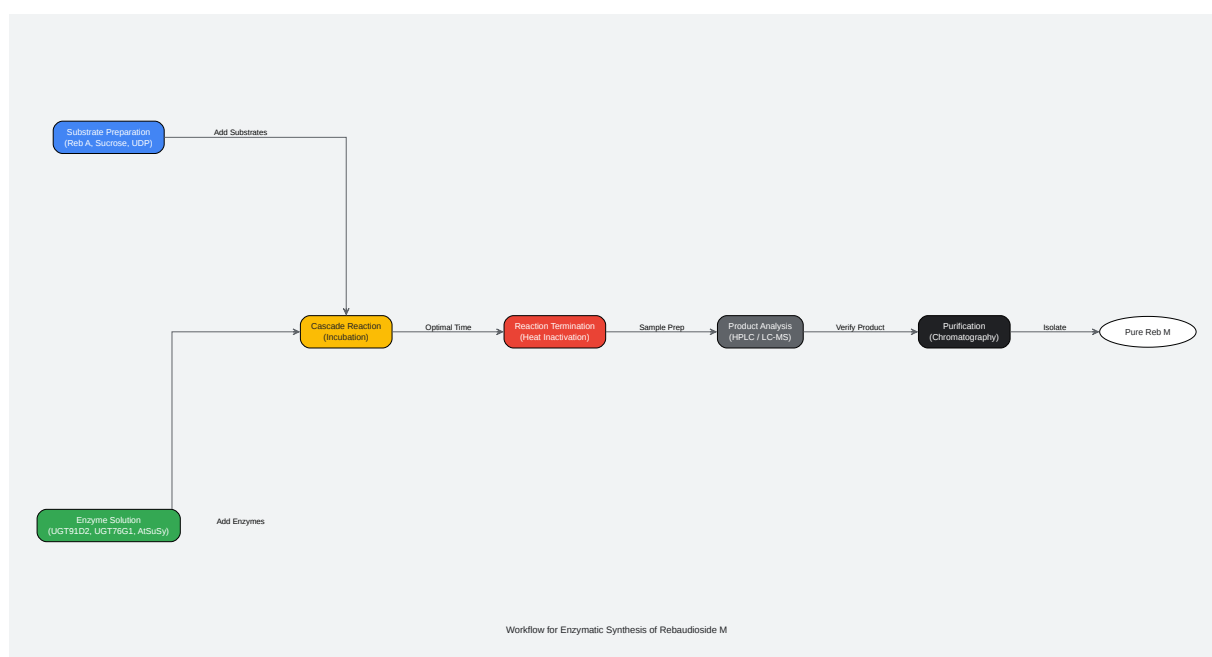
The synthesis of Reb M from Reb A is achieved through a cascade of two distinct enzymatic reactions catalyzed by specific UDP-glycosyltransferases (UGTs).

- **Step 1: Reb A to Reb D Conversion:** The first step involves the glycosylation of Reb A at the C-2" position of the C-13 glucose moiety to form Reb D. This reaction is catalyzed by a UGT with specificity for this position, such as an engineered bacterial glycosyltransferase YojK or UGT91D2 from *Stevia rebaudiana*.<sup>[1][3][5]</sup>
- **Step 2: Reb D to Reb M Conversion:** The intermediate, Reb D, is then converted to the final product, Reb M, by the addition of a glucose unit to the C-3" position of the C-19 glucose moiety. This reaction is catalyzed by the UGT76G1 enzyme.<sup>[2][4]</sup>

To make the process cost-effective, a UDP-glucose regeneration system is coupled with the main reactions.[6][7][8] This system, typically employing a sucrose synthase (e.g., AtSuSy from *Arabidopsis thaliana*), continuously regenerates the expensive sugar donor, UDP-glucose (UDPG), from sucrose and the reaction byproduct, UDP.[9][10]

## Experimental Workflow

The overall workflow for the enzymatic synthesis of Reb M from Reb A is depicted below. It encompasses substrate preparation, the two-step enzymatic cascade reaction with concurrent UDP-glucose regeneration, and finally, product analysis and purification.



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Caption: Experimental workflow for Reb M synthesis.

## Materials and Methods

## Reagents and Materials

- Rebaudioside A (Reb A) (Substrate)
- Recombinant UGT91D2 or engineered YojK (for Reb A to Reb D)
- Recombinant UGT76G1 (for Reb D to Reb M)
- Recombinant Sucrose Synthase (AtSuSy)
- Sucrose
- Uridine 5'-diphosphate (UDP)
- Uridine 5'-diphosphate glucose (UDPG) (for control reactions or initial priming)
- Potassium Phosphate Buffer (KPi) or Tris-HCl buffer
- Dimethyl sulfoxide (DMSO)
- Methanol (for reaction quenching and analysis)
- Magnesium Chloride (MgCl<sub>2</sub>)
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- Deionized water

## Equipment

- Bioreactor or temperature-controlled shaker incubator
- pH meter
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for confirmation)

- Centrifuge
- Water bath
- Filtration apparatus (e.g., 0.22 µm syringe filters)

## Experimental Protocol

This protocol outlines a cascade reaction using a UDP-glucose regeneration system.

- Reaction Buffer Preparation:
  - Prepare a 100 mM Potassium Phosphate ( $K_2HPO_4$ - $KH_2PO_4$ ) buffer.
  - Adjust the pH to the optimal range, typically between 7.2 and 8.0, using HCl or NaOH.[\[5\]](#)  
[\[9\]](#)[\[10\]](#)
- Substrate Solution Preparation:
  - In a suitable reaction vessel, dissolve Reb A to a final concentration of approximately 20 mM (e.g., 19.32 g/L).[\[5\]](#)
  - Note: Due to the low solubility of steviol glycosides, up to 10% (v/v) DMSO can be added to the reaction mixture to aid solubilization.[\[5\]](#)
  - Add sucrose to a final concentration of 200-600 mM.[\[5\]](#)[\[9\]](#) A higher concentration of sucrose can improve the UDPG regeneration efficiency.[\[9\]](#)
  - Add UDP to a final concentration of approximately 0.6-1.0 mM to initiate the regeneration cycle.[\[5\]](#)[\[9\]](#)
- Enzymatic Reaction Setup:
  - Equilibrate the substrate solution to the optimal reaction temperature, typically 30-35°C.[\[5\]](#)  
[\[6\]](#)
  - Add the recombinant enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but starting points can be derived from literature

(e.g., 11-13  $\mu\text{M}$  for glycosyltransferases and sucrose synthase).[9]

- The reaction can be performed using purified enzymes or whole recombinant cells expressing the necessary transferases.[6][7]
- Incubation:
  - Incubate the reaction mixture at 30-35°C with constant gentle agitation (e.g., 160 rpm) for 8 to 24 hours.[5][6][10]
  - Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 2-4 hours).
- Reaction Termination and Sample Preparation:
  - To stop the reaction, take an aliquot and heat it at 95°C for 5 minutes to denature the enzymes.[9]
  - Alternatively, add an equal volume of methanol to the aliquot to quench the reaction.[6][7]
  - Centrifuge the terminated reaction mixture at high speed (e.g., 20,000 g for 5 min) to pellet any precipitates or cell debris.[9]
  - Filter the supernatant through a 0.22  $\mu\text{m}$  filter before HPLC analysis.
- Product Analysis by HPLC:
  - Analyze the filtered supernatant using an HPLC system equipped with a C18 column.
  - Use an appropriate mobile phase gradient (e.g., acetonitrile and water) to separate Reb A, Reb D, and Reb M.
  - Quantify the products by comparing peak areas to those of known standards.

## Data Presentation

The following tables summarize typical reaction conditions and achievable yields based on published data.

**Table 1: Optimized Conditions for Enzymatic Synthesis**

| Parameter             | Optimal Value                 | Reference  |
|-----------------------|-------------------------------|------------|
| Substrate             | Rebaudioside A                | [5]        |
| Key Enzymes           | UGT91D2/YojK, UGT76G1, AtSuSy | [1][2][5]  |
| pH                    | 7.0 - 8.0                     | [5][6][9]  |
| Temperature           | 30 - 35 °C                    | [5][6][9]  |
| Reb A Concentration   | ~20 mM (~19.3 g/L)            | [5]        |
| Sucrose Concentration | 200 - 600 mM                  | [5][9]     |
| Solubilizing Agent    | 10% (v/v) DMSO                | [5]        |
| Reaction Time         | 8 - 24 hours                  | [5][9][10] |

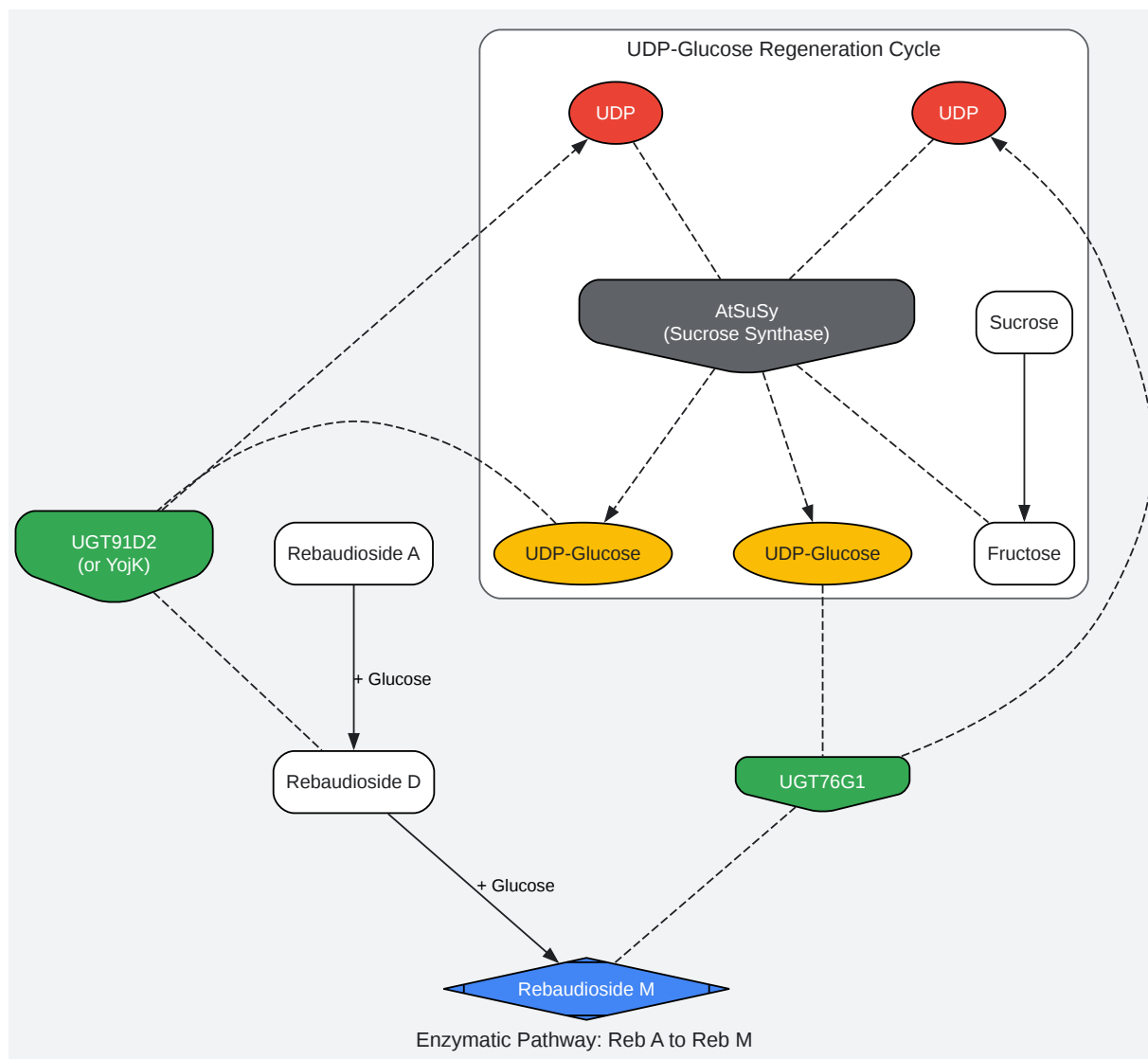
**Table 2: Reported Conversion Yields**

| Conversion Step | Product         | Reported Yield | Method  | Reference |
|-----------------|-----------------|----------------|---|-----------|
| Reb A → Reb D   | Rebaudioside D  | 91.29%         | Cascade reaction with YojK mutant and AtSuSy    | [5]       |
| Reb D → Reb M   | Rebaudioside M  | 90.50%         | Reaction with engineered UGT76G1                | [2]       |
| Reb D → Reb M2* | Rebaudioside M2 | 92%            | Cascade reaction with UGT94D1 mutant and AtSuSy | [9]       |

\*Note: Reb M2 is an isomer of Reb M. The synthesis demonstrates the high efficiency achievable with engineered enzymes.

## Signaling Pathway and Logical Relationships

The enzymatic cascade for converting Reb A to Reb M involves a series of sequential glycosylation steps, coupled with a regeneration cycle for the glycosyl donor, UDP-glucose.



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Caption: Enzymatic cascade and UDP-glucose regeneration.



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